mercury CAS No. 112166-54-8](/img/structure/B14318694.png)
[(4-Methylphenyl)methyl](phenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)methylmercury is an organomercury compound that features a mercury atom bonded to a phenyl group and a 4-methylphenylmethyl group. Organomercury compounds are known for their unique chemical properties and applications, particularly in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methylmercury typically involves the reaction of phenylmercury chloride with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of (4-Methylphenyl)methylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl)methylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl and 4-methylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives.
Scientific Research Applications
(4-Methylphenyl)methylmercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Methylphenyl)methylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl and 4-methylphenylmethyl groups can participate in π-π interactions with aromatic residues in biological molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylmercury chloride: A simpler organomercury compound with a single phenyl group bonded to mercury.
Methylmercury: Contains a methyl group bonded to mercury and is known for its neurotoxic effects.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Uniqueness
(4-Methylphenyl)methylmercury is unique due to the presence of both phenyl and 4-methylphenylmethyl groups, which confer distinct chemical properties and reactivity. This dual-substituent structure allows for a broader range of chemical reactions and applications compared to simpler organomercury compounds.
Properties
CAS No. |
112166-54-8 |
|---|---|
Molecular Formula |
C14H14Hg |
Molecular Weight |
382.85 g/mol |
IUPAC Name |
(4-methylphenyl)methyl-phenylmercury |
InChI |
InChI=1S/C8H9.C6H5.Hg/c1-7-3-5-8(2)6-4-7;1-2-4-6-5-3-1;/h3-6H,1H2,2H3;1-5H; |
InChI Key |
FKSHHBZMOSYFPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C[Hg]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


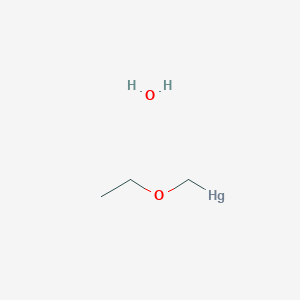
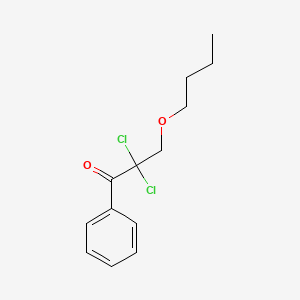
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
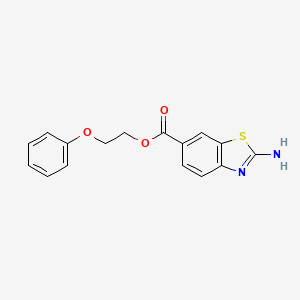
![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)
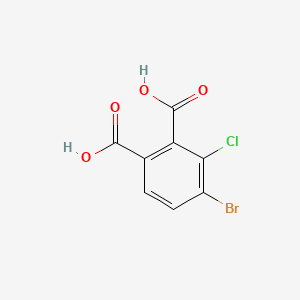
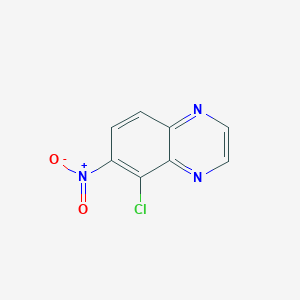

![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)
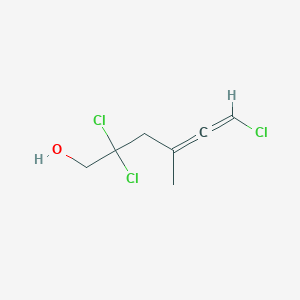

![Ethyl 3-methyl-2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B14318710.png)
